![molecular formula C15H14Cl2FNO5 B1676573 (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 569686-87-9](/img/structure/B1676573.png)
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
概要
説明
BCI-632 は、プロドラッグである BCI-838 の活性代謝物であり、グループ II メタボトロピックグルタミン酸受容体拮抗薬です。 この化合物は、特に神経新生と認知機能の改善において、さまざまな科学研究分野で有望であることが示されています .
化学反応の分析
科学的研究の応用
The compound has been studied for its inhibitory effects on various biological targets:
- RET Kinase Inhibition : It has shown promise as a highly selective and effective inhibitor of RET (rearranged during transfection) kinase, particularly against the RET V804M mutant variant associated with certain cancers. This inhibition is crucial for the development of targeted therapies for RET-driven malignancies .
- Anticancer Potential : The compound's ability to inhibit RET kinase suggests its potential role in cancer treatment strategies, especially in tumors that exhibit RET mutations or overexpression. This makes it a candidate for further clinical evaluation in oncology .
Pharmaceutical Development
The compound is part of ongoing research into new drug formulations and therapeutic strategies:
- Drug Formulation : Research has indicated that this compound can be incorporated into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues affected by cancer .
- Combination Therapies : Studies are exploring the efficacy of this compound in combination with other anticancer agents to improve therapeutic outcomes and reduce resistance mechanisms in cancer cells .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the administration of this compound in preclinical models resulted in significant tumor regression in RET-positive tumors. The study emphasized the need for further clinical trials to validate these findings in human subjects .
- Case Study 2 : Another research effort focused on the pharmacokinetics of this compound when administered orally versus intravenously. Results indicated favorable absorption characteristics and a promising safety profile, supporting its advancement into clinical trials for cancer therapy .
Data Table: Summary of Applications
作用機序
BCI-632 は、グループ II メタボトロピックグルタミン酸受容体 (mGluR2/3) を拮抗することによって、その効果を発揮します。この拮抗作用は、神経伝達物質の放出の調節と神経新生の刺激につながります。 関与する分子標的には、脳由来神経栄養因子と PI3K-MTOR 経路が含まれます .
類似の化合物との比較
BCI-632 は、神経新生と認知機能に対する特定の効果のために、他のグループ II メタボトロピックグルタミン酸受容体拮抗薬とは異なります。類似の化合物には、以下が含まれます。
MGS-0039: 同様の神経新生特性を持つ別のグループ II mGluR 拮抗薬.
BCI-838: BCI-632 のプロドラッグであり、活性化合物を生成するために代謝されます.
BCI-632 は、mGluR2/3 を特異的に標的とすることと、神経変性疾患における潜在的な治療的応用により、際立っています .
類似化合物との比較
BCI-632 is unique compared to other group II metabotropic glutamate receptor antagonists due to its specific effects on neurogenesis and cognitive function. Similar compounds include:
MGS-0039: Another group II mGluR antagonist with similar neurogenic properties.
BCI-838: The prodrug of BCI-632, which is metabolized to produce the active compound.
BCI-632 stands out due to its specific targeting of mGluR2/3 and its potential therapeutic applications in neurodegenerative diseases .
準備方法
BCI-632 は、そのプロドラッグである BCI-838 から合成されます。 調製には、BCI-838 の肝臓における代謝変換が含まれ、その後、BCI-632 が脳に送られます . BCI-838 の合成経路と反応条件は、標準的な有機合成技術を含みますが、工業生産方法の具体的な詳細は、一般には公開されていません .
生物活性
The compound (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16Cl4FNO5
- Molecular Weight : 493.15 g/mol
- Key Functional Groups :
- Amino group
- Dicarboxylic acid
- Methoxy group
- Fluorine substituent
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the modulation of receptor functions and metabolic pathways.
The compound is believed to interact with several receptors and enzymes involved in metabolic processes:
- Metabotropic Glutamate Receptors (mGluRs) :
- Peroxisome Proliferator-Activated Receptors (PPARs) :
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:
- Adipocyte Differentiation :
Case Study 1: Neuroprotection
In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in neuroprotection through mGluR modulation.
Case Study 2: Metabolic Effects
Another study evaluated the impact on metabolic health in obese rats. The compound's administration led to significant reductions in body weight and improved insulin sensitivity, attributed to its action on PPAR pathways.
Data Tables
特性
CAS番号 |
569686-87-9 |
---|---|
分子式 |
C15H14Cl2FNO5 |
分子量 |
378.2 g/mol |
IUPAC名 |
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1 |
InChIキー |
LFAGGDAZZKUVKO-JAGWWQSPSA-N |
SMILES |
C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
異性体SMILES |
C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
正規SMILES |
C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0039 MGS-0039 MGS0039 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。